N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide
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Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9H-fluorene-9-carbohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor and may exhibit antimicrobial properties.
Medicine: Research is ongoing into its potential use as a pharmacological agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base hydrazone moiety, which can coordinate with metal centers. The compound may also interact with biological targets such as enzymes, inhibiting their activity by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-9H-fluorene-9-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to its analogs. This functional group also enhances the compound’s ability to form hydrogen bonds, influencing its crystal structure and stability .
Properties
Molecular Formula |
C22H15N3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C22H15N3O/c23-13-15-9-11-16(12-10-15)14-24-25-22(26)21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14,21H,(H,25,26)/b24-14+ |
InChI Key |
HYNYZEURTDYYTC-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N/N=C/C4=CC=C(C=C4)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NN=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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